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Compound of Interest

Compound Name: Creatinine-13C

Cat. No.: B15553547 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Creatinine, a breakdown product of creatine phosphate in muscle, is a key

biomarker for assessing renal function. Accurate and reliable quantification and

characterization of creatinine in various matrices are crucial in clinical diagnostics and

metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful,

non-destructive analytical technique for the structural elucidation and quantification of

metabolites. While 1H NMR is more common due to its higher sensitivity, 13C NMR offers

distinct advantages, including a much wider chemical shift dispersion (~200 ppm) which

minimizes spectral overlap, and the direct observation of the carbon backbone of the molecule.

[1][2][3] This application note provides a detailed protocol for the preparation and analysis of

creatinine using 13C NMR spectroscopy.

Data Presentation: 13C NMR Chemical Shifts
The 13C NMR chemical shifts of creatinine are dependent on the solvent used for analysis.

The following table summarizes the reported chemical shifts for the four distinct carbon atoms

in creatinine when dissolved in deuterated dimethyl sulfoxide (DMSO-d6). The carbon atoms

are numbered as shown in the chemical structure below.

Chemical Structure of Creatinine:

(Note: For the purpose of assignment, C=O is C4, C=NH is C2, H2C is C5, and N-CH3 is C1)
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Table 1: 13C NMR Chemical Shifts of Creatinine in DMSO-d6

Carbon Atom Chemical Shift (ppm)
Multiplicity (with 1H
decoupling)

C1 (-CH3) 31.0 Singlet

C5 (-CH2-) 54.5 Singlet

C2 (=C(NH2)-) 160.7 Singlet

C4 (=O) 178.1 Singlet

Data sourced from the Human Metabolome Database (HMDB) for a spectrum acquired at

100.40 MHz in DMSO-d6.[4]

Experimental Protocols
This section details the methodology for sample preparation, data acquisition, and processing

for 1D 13C NMR analysis of creatinine.

I. Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.

Materials:

Creatinine standard

Deuterated solvent (e.g., DMSO-d6, D2O with phosphate buffer)

High-quality 5 mm NMR tubes[5]

Pipettes and vials

Vortex mixer

Protocol:
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Weighing the Sample: Accurately weigh approximately 15-20 mg of creatinine. For 13C

NMR, a higher concentration is generally preferred to overcome the low natural abundance

(1.1%) and lower gyromagnetic ratio of the 13C nucleus.[5] A concentration of ~100 mM is a

good starting point.[6]

Solvent Addition: Add 0.5 - 0.6 mL of the chosen deuterated solvent to the vial containing the

creatinine.[5]

Note on Solvent Choice: DMSO-d6 is a common choice for its excellent dissolving power.

If using an aqueous medium like D2O, it is recommended to use a phosphate buffer (e.g.,

100 mM, pH 7.4) to maintain a stable pH and prevent chemical shift drift, especially for

molecules with amine groups.[7]

Dissolution: Vortex the mixture thoroughly until the creatinine is completely dissolved. If

necessary, gentle sonication can be used.

Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

Ensure the solution height is at least 4 cm (~0.5 mL) to allow for proper shimming of the

magnet.[5]

Labeling: Label the NMR tube clearly with a unique identifier.

II. NMR Data Acquisition
The following parameters are provided as a general guideline for a standard 1D 13C

experiment on a 400-600 MHz spectrometer.

Instrument Parameters:

Spectrometer: 400-600 MHz NMR Spectrometer

Probe: Standard 5 mm broadband or cryoprobe

Temperature: 25.0 °C (298 K)[6]

Experiment: 1D 13C with proton decoupling (e.g., zgpg30 or similar pulse program)

Acquisition Parameters:
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Pulse Angle: 30-60° (A smaller flip angle combined with a short relaxation delay can improve

sensitivity for quantitative experiments)[1][2]

Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm)

Acquisition Time (AQ): 0.8 - 1.5 s[1][2]

Relaxation Delay (D1): 1.0 - 2.0 s[1][2]

Number of Scans (NS): 1024 to 4096 (or more, depending on the desired signal-to-noise

ratio; total experiment time can range from 30 minutes to several hours)[1]

Decoupling: Continuous wave proton decoupling during acquisition (e.g., WALTZ-16) to

produce singlet peaks for all carbons.[1][2]

III. Data Processing and Analysis
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to

the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier

transform.

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in

pure absorption mode.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across

the spectrum.

Referencing: Calibrate the chemical shift axis by referencing the spectrum to the known

signal of the deuterated solvent (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like

Tetramethylsilane (TMS) at 0 ppm.

Peak Integration: Integrate the area of each of the four distinct peaks corresponding to the

carbon atoms of creatinine. For quantitative analysis, ensure the relaxation delay (D1) was

sufficiently long (at least 5 times the longest T1) for full relaxation, or use a calibration curve.

Visualizations
The following diagram illustrates the standard workflow for the 13C NMR analysis of creatinine.
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Caption: Experimental workflow for 13C NMR analysis of creatinine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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